molecular formula C18H12ClF2N3O2S B2784305 2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 899725-56-5

2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2784305
CAS RN: 899725-56-5
M. Wt: 407.82
InChI Key: CCAAGVORSLGTMJ-UHFFFAOYSA-N
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Description

2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12ClF2N3O2S and its molecular weight is 407.82. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

Research on similar acetamide compounds, like "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" and "2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide," demonstrates the importance of crystal structure analysis in understanding molecular interactions and properties. These studies revealed that hydrogen bonds, along with C—Cl⋯π(arene) and C—I⋯π(arene) interactions, play a crucial role in forming complex molecular sheets and interwoven structures, which could be relevant for the design of new materials or pharmaceuticals (Narayana et al., 2016).

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical properties of crystalline acetamide structures, including "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" and "2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide," suggest potential applications in photonic devices like optical switches, modulators, and energy applications. This research highlights the compound's promise for use in advanced optical technologies (Castro et al., 2017).

Antimicrobial Agents

The synthesis and evaluation of new heterocyclic compounds incorporating antipyrine moieties, derived from acetamide pyrazolones, have shown significant biological activity against various microorganisms. This suggests that related acetamide compounds, including the one , might have potential as antimicrobial agents, offering a foundation for the development of new antibiotics or antiseptics (Aly et al., 2011).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2S/c19-11-1-4-13(5-2-11)24-8-7-22-17(18(24)26)27-10-16(25)23-15-6-3-12(20)9-14(15)21/h1-9H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAAGVORSLGTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

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